molecular formula C25H28N4O4S2 B2732138 6-ethyl-N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533904-03-9

6-ethyl-N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2732138
CAS No.: 533904-03-9
M. Wt: 512.64
InChI Key: PYMLRHLGNABFST-UHFFFAOYSA-N
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Description

6-ethyl-N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a thieno[2,3-c]pyridine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.

    Introduction of the carboxamide group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

    Attachment of the sulfonamide group: The sulfonamide group can be introduced through the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base.

    Final modifications: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 6-ethyl-N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Sulfonamide derivatives: Compounds with sulfonamide groups are known for their antimicrobial properties and may be used in similar applications.

    Carboxamide derivatives: These compounds are commonly found in pharmaceuticals and may have similar drug-like properties.

Uniqueness

The uniqueness of 6-ethyl-N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S2/c1-4-29-15-14-20-21(16-29)34-25(22(20)24(31)26-2)27-23(30)17-10-12-19(13-11-17)35(32,33)28(3)18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMLRHLGNABFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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